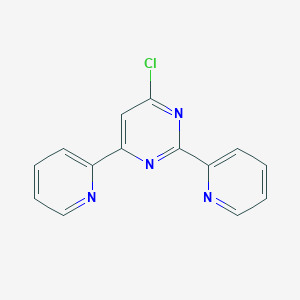

4-Chloro-2,6-di(2-pyridinyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2,6-di(2-pyridinyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with two pyridinyl groups and a chlorine atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .

Mécanisme D'action

In terms of its target of action, it’s worth noting that pyrimidine derivatives are often used in the synthesis of drugs due to their wide range of biological activities. For instance, some pyrimidine derivatives have been found to have anticancer properties .

The exact mode of action can vary greatly depending on the specific compound and its molecular structure .

Analyse Biochimique

Biochemical Properties

It has been found that similar pyrimidine derivatives have shown promising activity against selected human cancer cell lines . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

Similar compounds have shown to exert cytotoxic effects against various cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1

Molecular Mechanism

Similar compounds have shown promising binding affinities against Bcl2 anti-apoptotic protein

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-di(2-pyridinyl)pyrimidine typically involves the reaction of 2,6-dichloropyrimidine with 2-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction conditions are generally mild, making this method efficient and widely used in laboratory settings.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing cost-effective reagents and catalysts .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2,6-di(2-pyridinyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Ethanol, water, or dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted pyrimidines and pyridines, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

4-Chloro-2,6-di(2-pyridinyl)pyrimidine has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.

Material Science: Employed in the development of novel materials with specific electronic properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Diamino-4-chloropyrimidine: Another pyrimidine derivative with similar structural features.

4-Chloro-2,6-diaminopyrimidine: Known for its use in the synthesis of pharmaceuticals.

Uniqueness

4-Chloro-2,6-di(2-pyridinyl)pyrimidine is unique due to its dual pyridinyl substitution, which enhances its binding affinity and specificity for certain biological targets. This makes it a valuable compound in the design of new drugs and materials .

Activité Biologique

4-Chloro-2,6-di(2-pyridinyl)pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a pyrimidine ring substituted with two pyridinyl groups and a chlorine atom, enhancing its binding affinity and specificity for various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C12H8ClN4

- CAS Number : 10198-68-2

This compound's unique structure allows it to engage with multiple biological pathways, making it a valuable candidate for drug development.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various human cancer cell lines. Similar pyrimidine derivatives have been shown to exert cytotoxic effects on cell lines such as MCF7 (breast cancer), A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 0.09 ± 0.0085 |

| A549 | 0.03 ± 0.0056 |

| HCT116 | 0.01 ± 0.074 |

| PC3 | <100 |

These results suggest that the compound may induce apoptosis through mechanisms involving the Bcl-2 family of proteins, which are critical regulators of apoptosis .

The exact mechanism by which this compound exerts its biological effects is complex and varies based on structural modifications. Generally, it is believed to interact with specific protein targets involved in cell proliferation and survival pathways. For instance, studies have indicated that similar compounds can inhibit anti-apoptotic proteins such as Bcl-XL, leading to increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies of pyrimidine derivatives highlight the importance of specific substituents in enhancing biological activity. For example, the presence of electron-withdrawing groups or specific nitrogen atoms in the structure can significantly affect potency and selectivity for biological targets .

Table 2: Summary of SAR Findings

| Compound Variant | Key Modifications | Activity Change |

|---|---|---|

| Compound A | Removal of X2-nitrogen | 10-fold decrease |

| Compound B | Addition of hydrophobic group | 2-fold increase |

| Compound C | Morpholine substitution | Increased potency |

These modifications suggest that optimizing the substituents on the pyrimidine ring can lead to improved pharmacological profiles.

Case Studies

Several studies have focused on the therapeutic potential of compounds related to this compound:

- Anticancer Research : A study demonstrated that a derivative exhibited potent cytotoxicity against HepG2 liver cancer cells with an IC50 value significantly lower than standard chemotherapeutics .

- Anti-inflammatory Effects : Another investigation highlighted its potential as an anti-inflammatory agent through inhibition of pro-inflammatory cytokines in vitro .

- Neuroprotective Properties : Recent findings suggest that certain derivatives may also offer neuroprotective effects relevant to Alzheimer's disease by inhibiting acetylcholinesterase activity .

Propriétés

IUPAC Name |

4-chloro-2,6-dipyridin-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4/c15-13-9-12(10-5-1-3-7-16-10)18-14(19-13)11-6-2-4-8-17-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJZUIYZPXXSOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=NC(=N2)C3=CC=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.